
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as CELE, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has shown promising results in preclinical studies, and its unique chemical structure has made it a subject of interest for researchers.
Mechanism of Action
The exact mechanism of action of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is its unique chemical structure, which makes it a subject of interest for researchers. The compound has also shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. The compound is relatively new, and there is still much that is not known about its mechanism of action and potential side effects.
Future Directions
There are many future directions for research on 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be used as a therapeutic agent in various diseases.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-(morpholino)ethanamine in the presence of a base such as triethylamine. The reaction yields the desired product, this compound, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
5-chloro-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZROVZSOHAKGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

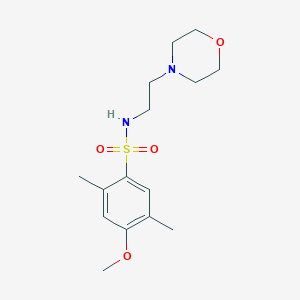
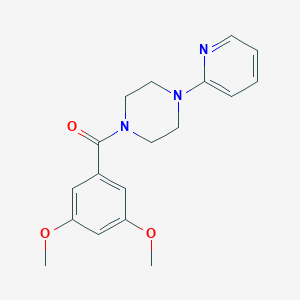
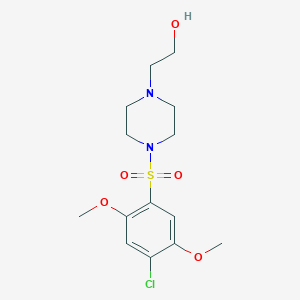

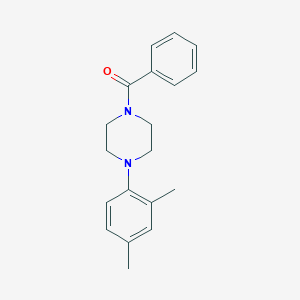
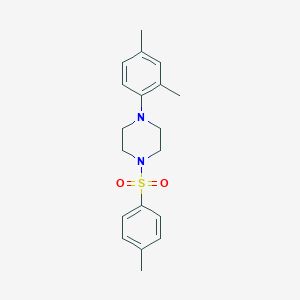
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
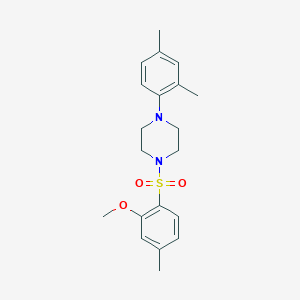

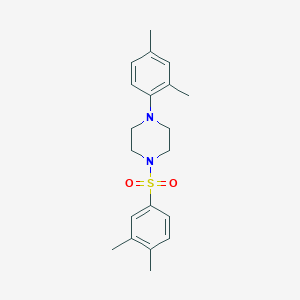
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B501632.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B501633.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B501634.png)
![4-chloro-2,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501635.png)